Enavogliflozin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

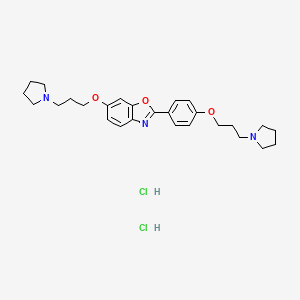

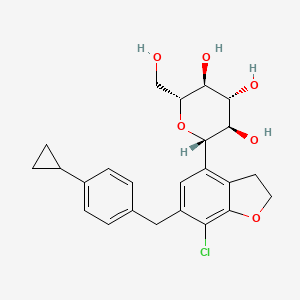

Enavogliflozin, also known as DWP16001, is an experimental selective SLC5A2 and SGLT2 inhibitor developed to treat diabetes and obesity . It is an antidiabetic (hypoglycemic) agent .

Molecular Structure Analysis

This compound has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The IUPAC name is (2 S ,3 R ,4 R ,5 S ,6 R )-2- [7-Chloro-6- [ (4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6- (hydroxymethyl)oxane-3,4,5-triol .Physical And Chemical Properties Analysis

This compound has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The elemental analysis shows that it contains Carbon (64.50%), Hydrogen (6.09%), Chlorine (7.93%), and Oxygen (21.48%) .Scientific Research Applications

Efficacy and Safety in Type 2 Diabetes Treatment : A study compared enavogliflozin with dapagliflozin as an add-on to metformin therapy in Korean patients with T2DM. This compound demonstrated significant improvement in glycemic control and was non-inferior to dapagliflozin. Additionally, it showed comparable effects on body weight and blood pressure, with both drugs being safe and well-tolerated (Han et al., 2023).

Pharmacokinetics and Tissue Distribution : Research on the pharmacokinetics and tissue distribution of this compound in mice and rats revealed dose-proportional pharmacokinetics following administration. Notably, this compound showed significant kidney distribution and favorable biliary excretion. The study highlighted the importance of considering species differences in metabolism and oral bioavailability during drug development (Pang et al., 2022).

Monotherapy in Type 2 Diabetes : Another study focused on this compound as a monotherapy in Korean patients with T2DM inadequately controlled with diet and exercise. This compound significantly improved glycaemic control and exerted beneficial effects on body weight, blood pressure, and lipid profile without a significant increase in treatment-related adverse events (Kwak et al., 2023).

Mechanism of Action

Future Directions

Enavogliflozin is currently in phase three clinical trials . Daewoong Pharmaceutical has confirmed promising phase 3 topline results that focus on the therapeutic effects of this compound as a monotherapy and a combination therapy with Metformin . The emergence of new and potent SGLT-2 inhibitors like this compound is considered an attractive option for patients with inadequate glycemic control and decreased renal function .

properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORCWPOBTZTAFI-YVTYUBGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415472-28-4 |

Source

|

| Record name | Enavogliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415472284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENAVOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5MR2Y1IJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)

![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)

![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)